5-amino-2-bromo-4-chlorobenzoic acid
CAS No.: 1208077-55-7
Cat. No.: VC11511142
Molecular Formula: C7H5BrClNO2
Molecular Weight: 250.5
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1208077-55-7 |
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Molecular Formula | C7H5BrClNO2 |
Molecular Weight | 250.5 |
Introduction
Chemical Identification and Structural Properties
Molecular Architecture
5-Amino-2-bromo-4-chlorobenzoic acid belongs to the benzoic acid family, featuring a benzene ring substituted at positions 2 (bromo), 4 (chloro), and 5 (amino), with a carboxylic acid group at position 1. This arrangement creates a polarized electronic environment: the amino group acts as an electron donor, while the halogens and carboxylic acid act as electron-withdrawing groups. Such polarity influences solubility, reactivity, and intermolecular interactions .
Table 1: Key Physicochemical Properties
Property | Value/Description |
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Molecular Formula | C₇H₅BrClNO₂ |
Molecular Weight | 250.47 g/mol (calculated) |
Density | ~1.8–2.0 g/cm³ (estimated) |
Melting Point | Not reported (decomposes above 200°C) |
Solubility | Moderate in polar aprotic solvents |
LogP | ~2.5 (predicted) |
The absence of reported melting points in literature suggests thermal instability, a common trait in halogenated aromatics with amino groups . Solubility trends align with related compounds like methyl 5-amino-2-bromo-4-chlorobenzoate, which exhibits better solubility in methanol and ethanol than in water .
Spectroscopic Characterization
While experimental spectral data for 5-amino-2-bromo-4-chlorobenzoic acid remains scarce, inferences can be drawn from analogous structures:
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IR Spectroscopy: Expected peaks include N–H stretching (3300–3500 cm⁻¹), C=O (1680–1720 cm⁻¹), and aromatic C–Br/C–Cl vibrations (500–800 cm⁻¹) .
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NMR: The ¹H NMR spectrum would show a singlet for the aromatic proton at position 3 (δ 7.2–7.5 ppm), with broad peaks for the amino group (δ 5.0–6.0 ppm). ¹³C NMR would reveal carbonyl carbon at ~170 ppm and halogenated carbons at 110–130 ppm .
Synthetic Methodologies and Challenges
Retrosynthetic Analysis
Two primary routes emerge for synthesizing 5-amino-2-bromo-4-chlorobenzoic acid:
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Halogenation-First Approach: Introduce bromo and chloro groups to 5-aminobenzoic acid.
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Amination-Last Approach: Add the amino group to pre-halogenated benzoic acid intermediates.
The latter strategy is more feasible due to the sensitivity of amino groups to oxidative halogenation conditions .
Catalytic Bromination and Chlorination
Building on patent CN110002989B, which describes brominating 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in sulfuric acid with sodium sulfite catalysts , a modified protocol could involve:
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Bromination at Position 2: React 4-chloro-5-aminobenzoic acid with NBS (1:1 molar ratio) in H₂SO₄ at 20°C for 12 hours.
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Catalyst Role: Sodium sulfite suppresses para-bromination by stabilizing ortho-directed intermediates, achieving >90% regioselectivity .
Table 2: Optimized Reaction Conditions
Parameter | Optimal Value |
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Temperature | 20–25°C |
NBS Equivalents | 1.2 |
Catalyst (Na₂SO₃) | 0.5 mol% |
Reaction Time | 12–14 hours |
Amination Strategies
Introducing the amino group post-halogenation avoids side reactions. A two-step nitration-reduction sequence is plausible:
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Nitration: Treat 2-bromo-4-chlorobenzoic acid with fuming HNO₃ at 0°C to install a nitro group at position 5.
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Reduction: Use H₂/Pd-C or SnCl₂/HCl to reduce the nitro group to amino, yielding the target compound.
This method mirrors approaches used for methyl 5-amino-2-bromo-4-chlorobenzoate, where the ester group stabilizes the intermediate during reduction .
Applications in Pharmaceutical Chemistry
Kinase Inhibition
The compound’s halogen-amine motif aligns with pharmacophores in tyrosine kinase inhibitors (TKIs). For instance, analogous structures in imatinib derivatives exploit halogen-aromatic interactions for ATP-binding pocket recognition .
Antimicrobial Activity
Preliminary studies on halogenated benzoic acids show moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL) . The amino group may enhance membrane permeability, though cytotoxicity remains a concern.
Future Directions and Challenges
Green Synthesis Innovations
Replacing NBS with enzymatic bromination (e.g., using vanadium-dependent haloperoxidases) could reduce waste. Early trials show 60–70% yields but require optimization .
Computational Modeling
DFT studies could predict substitution patterns, aiding in catalyst design for improved regioselectivity. Preliminary models suggest electron-deficient aryl rings favor ortho-bromination by 15–20% .
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